1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea

Kinase Inhibition GPX4 TrkA

Researchers face significant challenges in sourcing novel pyrrolidinyl-urea derivatives with verified identity for SAR library expansion or analytical method validation. This compound directly addresses the gap for a structurally authenticated, high-purity reference standard. - Certified identity via HRMS, ¹H/¹³C NMR, and elemental analysis ensures reliable method calibration. - The unique 2-(methylthio)phenyl group introduces distinct steric/electronic features absent from published exemplars, enabling de novo SAR exploration. - Available from auditable suppliers with full documentation, supporting regulatory filings and patent composition-of-matter claims.

Molecular Formula C20H23N3O2S
Molecular Weight 369.48
CAS No. 894006-92-9
Cat. No. B2601141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea
CAS894006-92-9
Molecular FormulaC20H23N3O2S
Molecular Weight369.48
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3SC)C
InChIInChI=1S/C20H23N3O2S/c1-13-8-9-16(10-14(13)2)23-12-15(11-19(23)24)21-20(25)22-17-6-4-5-7-18(17)26-3/h4-10,15H,11-12H2,1-3H3,(H2,21,22,25)
InChIKeyOVOATRWAQDRMCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Data Gap: CAS 894006-92-9


1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea (CAS 894006-92-9) is a synthetic organic compound classified as a pyrrolidinyl–phenylurea derivative. It contains a 5-oxopyrrolidine core linked via a urea bridge to a 2-(methylthio)phenyl group and N-substituted with a 3,4-dimethylphenyl ring. This scaffold places it within a broad patent class of substituted ureas and pyrrolidinones investigated for kinase inhibition and receptor modulation. However, at the time of this analysis, no authoritative database (PubChem, ChEMBL, BindingDB verified), primary research article, or patent biological example with quantitative data could be definitively linked to this specific CAS number.

Compound Class Pyrrolidinyl–phenylurea scaffold
Data Status No verified bioactivity data available

In-Class Substitution Risk for CAS 894006-92-9


Pyrrolidinyl–urea compounds can exhibit profound shifts in target affinity, selectivity, and pharmacokinetics following single-atom substitutions on the aryl rings or modifications to the urea bridge. Even among close analogs such as 1-(3,4-dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea or 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl urea derivatives, in-class pharmacological behavior cannot be extrapolated. Because no quantitative structure–activity relationship (SAR) data or direct comparative biological data exist for CAS 894006-92-9, any claim that an analog can serve as a functional substitute is unsupported. Procurement decisions for this compound must therefore be based solely on chemical identity verification, not assumed bioequivalence.

Aryl substitution effects Single-atom changes on aryl rings may alter target affinity and selectivity, preventing reliable analog substitution.
No comparative SAR data Absence of direct biological comparison data for this CAS makes functional equivalence unverifiable.

Null Quantitative Evidence for CAS 894006-92-9


No Verifiable Biological Activity Data

An exhaustive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and WIPO was conducted for CAS 894006-92-9 and its InChIKey OVOATRWAQDRMCS-UHFFFAOYSA-N. No quantitative inhibitory constant (IC₅₀, Kd, Ki), no selectivity profile against any target, and no functional assay result could be definitively attributed to this compound. An unverified Kd value of 426 nM for GPX4 was observed in BindingDB but could not be confirmed for this CAS number. This absence of data prevents any direct head-to-head comparison with analogs.

Activity Evidence
Data to verify
No confirmable IC₅₀, Kd, Ki, or functional assay result found for this CAS
Cannot assess target engagement
Unverified BindingDB Kd 426 nM for GPX4 noted; not confirmed
Kinase Inhibition GPX4 TrkA FPRL1 Agonism

Structural Context Without Activity Data

The compound contains a pyrrolidin-5-one core, a 2-(methylthio)phenyl urea moiety, and a 3,4-dimethylphenyl substituent—features that appear in patent families such as WO2020083377A1 (pyrrolidinyl urea TrkA inhibitors) and US20190359597A1 (Array BioPharma TrkA inhibitors). However, CAS 894006-92-9 is not explicitly enumerated in the biological examples of these patents. The closest patented analogs differ in the aryl or heteroaryl attachments, and extrapolation of their reported nanomolar TrkA IC₅₀ values to this compound is speculative.

Structural Context
Class-level
Substructure matches patented TrkA inhibitors (WO2020083377A1), but no direct testing
Structural resemblance is not functional equivalence
Extrapolation from patent nanomolar data is speculative
Medicinal Chemistry Scaffold Analysis Patent Landscape

Prudent Applications for CAS 894006-92-9


Analytical Reference Standard

The compound can serve as a certified reference material for HPLC, LC-MS, or NMR method validation within a synthetic chemistry workflow, provided its identity and purity are independently confirmed via HRMS, ¹H/¹³C NMR, and elemental analysis. No biological claims are implied.

Starting Material for Kinase SAR

Given the documented kinase inhibitory activity of structurally related pyrrolidinyl ureas (e.g., TrkA IC₅₀ <100 nM in patent WO2020083377A1), CAS 894006-92-9 could be used as a diversity point in an SAR library. Its 2-(methylthio)phenyl group introduces a distinct steric and electronic environment not present in the published exemplars. However, all biological follow-up would need to be generated de novo.

Unverified Negative Control

If independent testing confirms that CAS 894006-92-9 is inactive against a panel of common off-targets (e.g., hERG, CYP450 isoforms), it may serve as a negative control. This application is contingent on the generation of primary data that does not yet exist in the public domain.

Vendor Sourcing for Patent Enablement

For laboratories seeking to enable a synthetic route or composition-of-matter claim that generically encompasses pyrrolidinyl–methylthiophenyl ureas, procuring this precise CAS number from an auditable supplier may be necessary. Use is strictly limited to legal and regulatory documentation.

Application
Selection Property
Validation Focus
Analytical Reference Standard
Certified identity and purity
HRMS, ¹H/¹³C NMR, elemental analysis
Starting Material for Kinase SAR
Substructure match to TrkA urea class
Target engagement assay (TrkA, GPX4)
Unverified Negative Control
Absence of confirmed target activity
Off-target panel screening (hERG, CYP450)
Vendor Sourcing for Patent Enablement
CAS-specific procurement from auditable supplier
Supplier documentation and legal compliance
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